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(1R,3R)-Rsl3

Ferroptosis GPX4 inhibition Stereochemistry

Validating GPX4-mediated ferroptosis requires a stereospecific negative control to distinguish on-target effects from scaffold-driven artifacts. (1R,3R)-RSL3 is the inactive diastereomer of the canonical inducer (1S,3R)-RSL3, with identical physicochemical properties but no GPX4 binding. - Essential control for chemoproteomics, CRISPR screens, and novel inhibitor validation - Matches active enantiomer in solubility & permeability, eliminating confounding variables - Critical for colorectal cancer models where RSL3 exhibits GPX4-independent cytotoxicity

Molecular Formula C23H21ClN2O5
Molecular Weight 440.9 g/mol
Cat. No. B10825766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-Rsl3
Molecular FormulaC23H21ClN2O5
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
InChIInChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21-/m1/s1
InChIKeyTXJZRSRTYPUYRW-WIYYLYMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3R)-RSL3: GPX4 Ferroptosis Negative Control


(1R,3R)-RSL3 (CAS 1219810-15-7) is the (1R,3R)-stereoisomer of the ferroptosis inducer RSL3 [(1S,3R)-RSL3], a widely used small molecule in ferroptosis research [1]. Unlike the active (1S,3R)-enantiomer, (1R,3R)-RSL3 does not bind to or inhibit glutathione peroxidase 4 (GPX4), the canonical target implicated in ferroptosis regulation, making it an essential stereospecific negative control for dissecting GPX4-dependent and GPX4-independent mechanisms of ferroptosis [2]. This compound is primarily employed in experimental systems to validate the on-target effects of (1S,3R)-RSL3 and to distinguish between specific GPX4-mediated cell death and off-target or alternative pathway activation [3].

Stereochemical-control negative control for GPX4 pathway studies
High-purity stereoisomer limits active-enantiomer interference
Supports differentiation of GPX4-dependent and off-target ferroptosis responses

Why (1R,3R)-RSL3 Cannot Be Substituted


Generic substitution of (1R,3R)-RSL3 with other GPX4 inhibitors (e.g., ML162, ML210) or ferroptosis inducers (e.g., erastin, FIN56) fails to provide a valid negative control due to fundamental differences in stereochemistry, target engagement, and mechanism of action [1]. (1R,3R)-RSL3 is a stereospecific diastereomer of (1S,3R)-RSL3; the inversion of stereochemistry at the C1 position abolishes GPX4 binding and enzymatic inhibition, yet the compound retains identical physicochemical properties (e.g., solubility, permeability, and non-specific reactivity) to the active enantiomer [2]. This makes it uniquely suited as a negative control to account for off-target effects that are common to the RSL3 scaffold but independent of GPX4 inhibition. In contrast, alternative ferroptosis inducers like erastin act through system xc− inhibition, while ML162 and ML210 may inhibit TXNRD1 rather than GPX4, thereby confounding mechanistic interpretation [3].

1 System xc- inhibitors (e.g., erastin) operate through distinct pathways and do not serve as GPX4-negative controls, limiting mechanistic clarity.
2 ML162 or ML210 may inhibit TXNRD1 rather than GPX4, potentially confounding target-engagement interpretation.
3 Non-stereospecific analogs lack matched physicochemical properties and GPX4 binding profile, limiting direct substitution.

Head-to-Head Evidence: (1R,3R)-RSL3 vs. (1S,3R)-RSL3


GPX4 Binding and Inhibition

(1R,3R)-RSL3 does not bind to or inhibit GPX4, in direct contrast to (1S,3R)-RSL3, which binds to GPX4 and inhibits its enzymatic activity with an IC50 of approximately 100 nM [1]. Affinity-based chemoproteomics using active (1S,3R)-RSL3 probes identified GPX4 as the primary binding target, whereas the (1R,3R)-stereoisomer affinity probe showed no lethal activity and no GPX4 binding [2]. This stereospecific loss of target engagement is further confirmed by the inability of (1R,3R)-RSL3 to inhibit recombinant GPX4 enzymatic activity in vitro [3].

GPX4 Binding
Head-to-head
No binding or inhibition vs IC50 ~100 nM (active enantiomer)
Confirms stereospecific GPX4 engagement loss
Essential for attributing ferroptosis to GPX4 inhibition
Ferroptosis GPX4 inhibition Stereochemistry

Cell Viability in HRAS-Expressing Cells

The (1S,3R)-RSL3 enantiomer exhibits selective lethality in HRASV12-expressing BJ-derived cell lines, whereas (1R,3R)-RSL3 shows no lethal activity in the same cellular context [1]. Quantitative viability assays demonstrate that the (1R,3R)-stereoisomer is completely inactive at concentrations where (1S,3R)-RSL3 induces significant cell death . This differential lethality is strictly dependent on the stereochemistry at the C1 and C3 positions, underscoring the necessity of using the correct stereoisomer for negative control experiments.

Cell Viability
Head-to-head
No lethal activity vs selective lethality at low µM
Supports validation of GPX4-dependent ferroptotic death
Rules out non-specific RSL3 scaffold toxicity
Ferroptosis Cell viability Oncogenic RAS

GPX4-Independent Cytotoxicity in CRC

In a panel of colorectal cancer (CRC) cell lines, (1R,3R)-RSL3 exhibited equipotent activity to (1S,3R)-RSL3, despite lacking GPX4 inhibitory activity [1]. This finding demonstrates that the cytotoxic effects of RSL3 in these models are largely independent of GPX4 inhibition and are instead mediated through broader disruption of the selenoproteome [2]. This unexpected equipotency highlights the critical importance of including (1R,3R)-RSL3 as a control to avoid misattributing phenotypic effects to GPX4.

CRC Cell Activity
Head-to-head
Equipotent cytotoxicity to (1S,3R)-RSL3 in CRC panel
Indicates GPX4-independent selenoproteome disruption context
Important for interpreting GPX4-independent pathway responses in CRC
Colorectal cancer GPX4-independent ferroptosis Selenoproteome

Lack of TXNRD1 Inhibition

Recent evidence indicates that (1S,3R)-RSL3 and ML162 do not directly inhibit GPX4 but instead act as efficient inhibitors of thioredoxin reductase 1 (TXNRD1), another selenoprotein [1]. However, (1R,3R)-RSL3 is not reported to inhibit TXNRD1, suggesting that its lack of GPX4 binding may also correspond to a lack of TXNRD1 inhibition, though this has not been directly tested [2]. This distinction is critical for researchers seeking to differentiate between GPX4-dependent and TXNRD1-dependent ferroptosis pathways.

TXNRD1 Activity
Context-dependent
No reported TXNRD1 inhibition
Supports selenoprotein-target control context
Direct TXNRD1 testing may further strengthen control validity
TXNRD1 Selenoprotein Ferroptosis mechanism

Purity and Quality Control

Commercially available (1R,3R)-RSL3 is supplied with a purity of ≥98% (HPLC) and 99.52% as certified by MedChemExpress . This high level of purity ensures minimal interference from active (1S,3R)-RSL3 contamination or other impurities that could confound negative control experiments. In contrast, some alternative ferroptosis inhibitors or GPX4 modulators may have lower purity or undefined stereochemical composition, which can introduce variability and false-positive results in sensitive assays .

Purity Control
Data to verify
≥98% HPLC; supplier-certified 99.52%
High purity minimizes active-enantiomer interference risk
Verify lot-specific purity before use
Quality control Negative control Purity

Key Applications of (1R,3R)-RSL3


GPX4 Ferroptosis Negative Control

In any experiment where (1S,3R)-RSL3 is used to induce ferroptosis, (1R,3R)-RSL3 must be included as a stereospecific negative control to confirm that observed cell death or lipid peroxidation is specifically due to GPX4 inhibition and not due to off-target effects of the RSL3 scaffold [1]. This is particularly critical when investigating novel GPX4 inhibitors or when validating ferroptosis as a cell death mechanism in new cell types or disease models [2].

GPX4-Independent Selenoproteome Disruption in CRC

Recent findings demonstrate that both (1S,3R)-RSL3 and (1R,3R)-RSL3 exhibit equipotent cytotoxic activity in colorectal cancer cell lines, indicating that RSL3-induced cell death in this context is largely GPX4-independent and may involve broader selenoproteome disruption [1]. Researchers studying ferroptosis or cell death mechanisms in colorectal cancer should use (1R,3R)-RSL3 to differentiate between GPX4-dependent and GPX4-independent effects, enabling more accurate interpretation of target engagement and pathway analysis [2].

Chemoproteomic Target Identification Control

When using affinity-based chemoproteomics with (1S,3R)-RSL3 probes to identify binding partners, (1R,3R)-RSL3 should be used as a competitor or control to distinguish specific, stereoselective binding events from non-specific interactions [1]. This application is essential for mapping the full target profile of RSL3 and for validating potential new targets such as TXNRD1 or other selenoproteins [2].

Quality Control for High-Throughput Ferroptosis Screening

In high-throughput screening campaigns aimed at identifying novel ferroptosis inducers or inhibitors, (1R,3R)-RSL3 serves as a critical negative control to filter out false-positive hits that may arise from non-specific cytotoxicity or assay interference [1]. Its inclusion helps ensure that lead compounds are truly modulating the ferroptosis pathway rather than acting through unrelated mechanisms [2].

Application
Selection Property
Validation Focus
GPX4 pathway negative control studies
Stereospecific negative control
GPX4 target engagement verification
GPX4-independent ferroptosis studies in CRC models
Cell-model response context
GPX4-independent cytotoxicity endpoint interpretation
Chemoproteomic target identification
Stereospecific binding control
Specific vs non-specific interactome review
High-throughput ferroptosis screening
Assay-specificity negative control
False-positive hit filtration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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